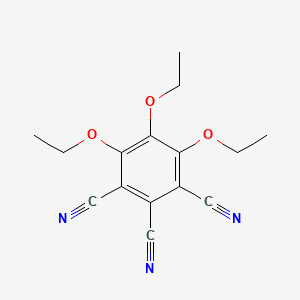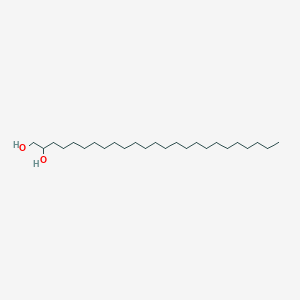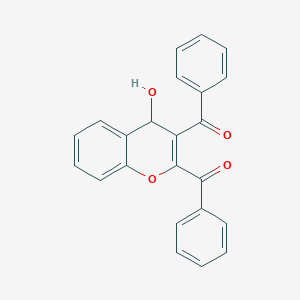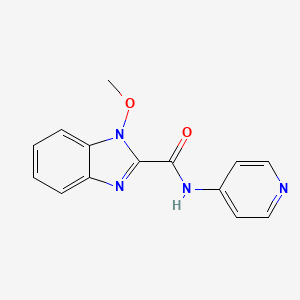
8-Chlorotridec-7-en-5-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chlorotridec-7-en-5-yne is an organic compound characterized by the presence of a chlorine atom, a double bond, and a triple bond within its carbon chain. This compound is part of the enyne family, which includes molecules containing both alkene (double bond) and alkyne (triple bond) functionalities. The presence of these multiple reactive sites makes this compound a versatile compound in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
8-Chlorotridec-7-en-5-yne can be synthesized through several methods, including:
Alkyne Formation: One common method involves the double elimination of dihaloalkanes.
Alkene Formation:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
8-Chlorotridec-7-en-5-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bond to form alkenes or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Diols, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
8-Chlorotridec-7-en-5-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 8-Chlorotridec-7-en-5-yne involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the alkene and alkyne groups, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1-Chlorooct-2-yne: Contains a similar alkyne functionality but with a shorter carbon chain.
8-Bromotridec-7-en-5-yne: Similar structure but with a bromine atom instead of chlorine.
8-Chlorotridec-6-en-4-yne: Similar structure but with different positions of the double and triple bonds.
Uniqueness
8-Chlorotridec-7-en-5-yne is unique due to its specific arrangement of the chlorine atom, double bond, and triple bond within a 13-carbon chain
特性
CAS番号 |
113278-42-5 |
|---|---|
分子式 |
C13H21Cl |
分子量 |
212.76 g/mol |
IUPAC名 |
8-chlorotridec-7-en-5-yne |
InChI |
InChI=1S/C13H21Cl/c1-3-5-7-8-10-12-13(14)11-9-6-4-2/h12H,3-7,9,11H2,1-2H3 |
InChIキー |
HHISKGNURLDPMZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=CC#CCCCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione](/img/structure/B14316160.png)


![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)
![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)


![2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol](/img/structure/B14316206.png)
![2-{[4-(Bromomethyl)phenoxy]methyl}oxirane](/img/structure/B14316209.png)
![4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate](/img/structure/B14316213.png)


